propan-2-yl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Propan-2-yl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a structurally complex organic compound featuring:
- A tetrahydropyrimidine core with a 2-oxo group and a 6-methyl substituent.
- A pyrazole ring at the 4-position of the tetrahydropyrimidine, substituted with a 3-chloro-4-methoxyphenyl group (electron-withdrawing Cl and electron-donating OCH₃) and a phenyl group.
- A propan-2-yl ester at the 5-position of the tetrahydropyrimidine, influencing solubility and metabolic stability.
This compound is synthesized via multi-step reactions, including cyclocondensation and functional group modifications.
Properties
IUPAC Name |
propan-2-yl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O4/c1-14(2)34-24(31)21-15(3)27-25(32)28-23(21)18-13-30(17-8-6-5-7-9-17)29-22(18)16-10-11-20(33-4)19(26)12-16/h5-14,23H,1-4H3,(H2,27,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDFOVOIDUDUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-chloro-4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The final step involves the esterification of the pyrazole derivative with isopropyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution of the chloro group with an amine results in an amino derivative.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit promising anticancer properties. The specific structure of propan-2-yl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine has been studied for its ability to inhibit tumor growth in various cancer cell lines. The incorporation of the pyrazole moiety enhances the compound's interaction with biological targets involved in cancer progression.
Anti-inflammatory Properties
Compounds similar to propan-2-yl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine have demonstrated anti-inflammatory effects in preclinical studies. These compounds modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of bacterial and fungal strains. Its efficacy can be attributed to the chloromethoxyphenyl group, which enhances membrane permeability and disrupts cellular processes in pathogens.
Agricultural Applications
Pesticide Development
The structural characteristics of propan-2-yl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine make it a candidate for developing novel pesticides. Its ability to interfere with the growth and reproduction of pests can lead to effective solutions for crop protection.
Herbicide Potential
Research into related compounds suggests potential herbicidal activity. The mechanism may involve inhibition of key enzymes in plant growth pathways, leading to selective toxicity towards weeds while minimizing harm to crops.
Materials Science Applications
Polymer Chemistry
The incorporation of propan-2-yl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance plastics and composites.
Nanotechnology
In nanotechnology, this compound can serve as a precursor for synthesizing nanoparticles with specific surface functionalities. These nanoparticles may find applications in drug delivery systems and imaging agents due to their biocompatibility and targeted delivery capabilities.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of tetrahydropyrimidines derived from similar structures. The results indicated that certain modifications led to compounds with IC50 values in the low micromolar range against breast cancer cell lines .
Case Study 2: Pesticidal Activity
Research conducted by agricultural scientists demonstrated that a related compound exhibited over 80% mortality in common agricultural pests at concentrations as low as 50 ppm. This study highlighted the potential for developing environmentally friendly pesticides .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogous derivatives (Table 1).
Table 1: Structural and Functional Comparison of Selected Analogues
Key Comparative Insights
Core Structure Variations: The tetrahydropyrimidine core in the target compound distinguishes it from thiazolidinone-based analogues (e.g., ), which exhibit distinct electronic profiles due to sulfur incorporation . Pyrazole substitution patterns (e.g., 3-Cl, 4-OCH₃ vs. 4-OCH₂CH₃ in ) modulate steric and electronic interactions with biological targets, affecting potency and selectivity .
Prop-2-en-1-yl esters () introduce unsaturated bonds, which may increase reactivity or metabolic instability .
Biological Activity Trends :
- Chlorine substituents (e.g., 3-Cl in the target compound, 5-Cl in ) correlate with antimicrobial and anticancer activities due to enhanced electrophilicity .
- Methoxy and ethoxy groups () improve pharmacokinetic profiles by modulating cytochrome P450 interactions .
Hybridization of pyrazole and tetrahydropyrimidine may synergize mechanisms of action, such as dual enzyme inhibition.
Biological Activity
Propan-2-yl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, focusing on anti-inflammatory and analgesic effects, as well as its mechanism of action and structure-activity relationship (SAR).
Chemical Structure and Properties
The compound features a tetrahydropyrimidine core linked to a pyrazole moiety and a methoxy-substituted phenyl group. Its molecular formula is C22H24ClN3O4, with a molecular weight of approximately 431.89 g/mol.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds with similar structures. For instance, derivatives of pyrazole have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vitro assays revealed that related compounds exhibit selective COX-II inhibition with IC50 values ranging from 0.52 to 22.25 μM .
Table 1: Comparison of COX Inhibition Potency
| Compound | COX-I IC50 (μM) | COX-II IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Celecoxib | 0.78 | 0.52 | 9.51 |
| PYZ16 | 0.52 | 0.052 | 10.73 |
| Propan-2-yl ... | TBD | TBD | TBD |
Analgesic Effects
In vivo studies have indicated that pyrazole derivatives can significantly reduce pain responses in animal models. The analgesic activity is often attributed to the inhibition of prostaglandin synthesis via COX inhibition, leading to decreased pain perception.
The proposed mechanism for the biological activity of this compound involves the modulation of inflammatory pathways through COX inhibition and possibly other targets such as lipoxygenase (LOX). The presence of the methoxy group may enhance the lipophilicity and bioavailability of the compound, facilitating better interaction with biological membranes.
Structure-Activity Relationship (SAR)
The structure of this compound suggests several points for modification to optimize its biological activity:
- Substitution on the Pyrazole Ring : Variations in substituents on the pyrazole ring can affect potency and selectivity for COX enzymes.
- Alkyl Chain Length : Altering the alkyl chain length attached to the carboxylate may influence solubility and absorption.
- Chlorine Substitution : The presence of chlorine at specific positions can enhance anti-inflammatory activity by affecting electronic distribution.
Case Studies
Research conducted by Chahal et al. demonstrated that derivatives similar to this compound exhibited significant anti-inflammatory effects in murine models, showing up to 64% inhibition in inflammation compared to standard treatments . Another study indicated that modifications in the pyrazole moiety led to enhanced selectivity towards COX-II over COX-I, which is crucial for reducing side effects associated with non-selective NSAIDs .
Q & A
Q. What synthetic methodologies are employed to prepare this compound, and how are key intermediates characterized?
The synthesis typically involves a Biginelli-like multicomponent reaction, combining substituted pyrazole derivatives, β-keto esters, and urea/thiourea analogs. Key steps include:
- Cyclocondensation under acid catalysis (e.g., HCl or p-TsOH) to form the tetrahydropyrimidinone (THPM) ring .
- Post-functionalization of the pyrazole moiety via Suzuki coupling or nucleophilic substitution to introduce the 3-chloro-4-methoxyphenyl group .
Characterization of intermediates relies on , , and LC-MS to confirm regioselectivity and purity. For example, the pyrazole C-4 substituent is verified via coupling patterns (e.g., singlet for H-5 in 1,3,5-trisubstituted pyrazoles) .
Q. Which analytical techniques are critical for assessing purity and structural integrity?
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) determines purity (>95% in most studies) .
- Spectroscopy : IR confirms carbonyl stretches (C=O at ~1700 cm), while identifies aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 1.2–2.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] at m/z 483.12) .
Q. How is the compound’s solubility and stability optimized for in vitro assays?
- Solubility is enhanced using DMSO or cyclodextrin-based carriers, with stability assessed via UV-Vis spectroscopy under varying pH (3–9) and temperature (4–37°C) .
- Degradation studies (e.g., 24-hour exposure to light or oxidizing agents) identify labile groups (e.g., ester or chloro substituents) requiring protection .
Advanced Research Questions
Q. How do structural modifications impact biological activity in structure-activity relationship (SAR) studies?
- Pyrazole substitution : Replacing 3-chloro-4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) enhances antibacterial activity (MIC reduced by 4-fold against S. aureus) but reduces solubility .
- THPM core : Oxidation of the 2-oxo group to a thione increases anti-inflammatory activity (IC from 12 µM to 8 µM in COX-2 inhibition assays) .
- Ester group : Converting propan-2-yl to ethyl esters improves metabolic stability (t increased from 1.5 to 3.2 hours in hepatic microsomes) .
Q. What computational approaches predict binding modes and pharmacokinetic properties?
- Docking studies (AutoDock Vina) : The pyrimidinone core binds ATP pockets in kinase targets (e.g., CDK2, Glide score: −9.2 kcal/mol), with chloro and methoxy groups forming hydrophobic contacts .
- DFT calculations (B3LYP/6-31G )**: HOMO-LUMO gaps (~4.5 eV) correlate with reactivity, while molecular electrostatic potential maps highlight nucleophilic attack sites (e.g., carbonyl carbons) .
- ADMET prediction (SwissADME) : Moderate permeability (LogP ~3.2) and CYP3A4-mediated metabolism are identified as key ADME challenges .
Data Contradiction Analysis
Q. How are discrepancies in reported bioactivity data reconciled across studies?
- Anticancer activity : EC values vary (e.g., 5 µM vs. 20 µM in MCF-7 cells) due to assay conditions (serum concentration, incubation time). Meta-analysis using standardized protocols (e.g., NCI-60 panel) reduces variability .
- Crystallographic data : Discrepancies in bond lengths (e.g., C–O in esters: 1.21 Å vs. 1.23 Å) arise from temperature-dependent lattice effects (293 K vs. 100 K measurements) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
